5-(Acetyloxy)-1-oxido-1,2-dithian-4-yl acetate
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Overview
Description
5-(Acetyloxy)-1-oxido-1,2-dithian-4-yl acetate: is an organic compound characterized by the presence of acetyloxy groups and a dithiane ring. The compound’s structure includes two acetate groups attached to a dithiane ring, which is further oxidized at one position. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)-1-oxido-1,2-dithian-4-yl acetate typically involves the following steps:
Formation of the Dithiane Ring: The dithiane ring can be synthesized through the reaction of a dithiol with a suitable electrophile, such as formaldehyde or acetaldehyde, under acidic conditions.
Oxidation: The dithiane ring is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxido group.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxido group back to a sulfide.
Substitution: The acetyloxy groups can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products with new functional groups replacing the acetyloxy groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and oxygen functionalities.
Biology:
Biochemical Studies: The compound’s unique structure makes it useful in studying biochemical pathways involving sulfur-containing compounds.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-1-oxido-1,2-dithian-4-yl acetate involves its reactivity due to the presence of the oxido and acetyloxy groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1,2-Dithiane: A simpler compound with a similar ring structure but lacking the acetyloxy and oxido groups.
5-(Acetyloxy)-1,2-dithiane: Similar but without the oxido group.
1,2-Dithiane-4,5-diol: Contains hydroxyl groups instead of acetyloxy groups.
Uniqueness: The presence of both acetyloxy and oxido groups in 5-(Acetyloxy)-1-oxido-1,2-dithian-4-yl acetate makes it unique compared to other dithiane derivatives
Properties
CAS No. |
34910-60-6 |
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Molecular Formula |
C8H12O5S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
(5-acetyloxy-1-oxodithian-4-yl) acetate |
InChI |
InChI=1S/C8H12O5S2/c1-5(9)12-7-3-14-15(11)4-8(7)13-6(2)10/h7-8H,3-4H2,1-2H3 |
InChI Key |
SNRUAHIIPXSILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CSS(=O)CC1OC(=O)C |
Origin of Product |
United States |
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